N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Overview
Description
Physical and Chemical Properties Analysis
“N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine” has a molecular weight of 296.410 and a density of 1.1±0.0 g/cm3 . It has a boiling point of 478.2±0.0 °C at 760 mmHg . The melting point information is not available . The flash point is 243.0±0.0 °C .Scientific Research Applications
Receptor Ligand Studies
- Histamine H4 Receptor Ligands : Compounds similar to N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine have been synthesized and studied as ligands of the histamine H4 receptor (H4R). These studies aim to optimize potency and explore the anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Synthesis and Modification
- Novel Compound Synthesis : The synthesis of novel compounds, including 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, through nucleophilic substitution reactions demonstrates the versatility of this compound in chemical synthesis (Mishriky & Moustafa, 2013).
Analytical Techniques
- Chiral Derivatization Reagent : Compounds related to this compound have been used as chiral derivatization reagents in analytical chemistry for enantioseparation and ultrasensitive detection of chiral amines, especially in liquid chromatography-mass spectrometry (LC-MS/MS) applications (Jin et al., 2020).
Structural Characterization
- Crystal and Molecular Structures : Research into the crystal and molecular structures of isothiazolopyridines, including derivatives of this compound, has been conducted. This work aids in understanding the molecular packing and hydrogen bond interactions, further contributing to the knowledge of analgesic action of these compounds (Karczmarzyk & Malinka, 2008).
Material Science
- Template Generation in Synthesis : The compound has been involved in in situ template generation for the synthesis of organically templated zinc phosphites/phosphates, demonstrating its role in novel material synthesis (Wang et al., 2013).
Pharmaceutical Applications
- Development of Anticancer Agents : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a compound structurally related to this compound, have been synthesized and tested for anticancer activities, particularly against prostate cancer cells (Demirci & Demirbas, 2019).
Safety and Hazards
The safety data sheet for “N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine” suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given .
Properties
IUPAC Name |
N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-14-6-4-5-7-15(14)16-12-18(20-13-17(16)19-2)22-10-8-21(3)9-11-22/h4-7,12-13,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDUKXKKBAUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2NC)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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